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molecular formula C8H14 B1348243 Cyclooctene CAS No. 931-87-3

Cyclooctene

Cat. No. B1348243
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Patent
US08680332B2

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].F.F.C(N(CC)CC)C.C(N(CC)CC)C.[CH:18]1(O)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>ClCCl>[F:1][CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
salt
Quantity
1.5 mmol
Type
reactant
Smiles
Name
Quantity
326 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
Quantity
139 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
132 μL
Type
reactant
Smiles
C1(CCCCCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC1CCCCCCC1
Name
Type
product
Smiles
C1=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680332B2

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].F.F.C(N(CC)CC)C.C(N(CC)CC)C.[CH:18]1(O)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>ClCCl>[F:1][CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
salt
Quantity
1.5 mmol
Type
reactant
Smiles
Name
Quantity
326 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
Quantity
139 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
132 μL
Type
reactant
Smiles
C1(CCCCCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC1CCCCCCC1
Name
Type
product
Smiles
C1=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680332B2

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].F.F.C(N(CC)CC)C.C(N(CC)CC)C.[CH:18]1(O)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>ClCCl>[F:1][CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
salt
Quantity
1.5 mmol
Type
reactant
Smiles
Name
Quantity
326 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
Quantity
139 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
132 μL
Type
reactant
Smiles
C1(CCCCCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC1CCCCCCC1
Name
Type
product
Smiles
C1=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08680332B2

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].F.F.C(N(CC)CC)C.C(N(CC)CC)C.[CH:18]1(O)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>ClCCl>[F:1][CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
salt
Quantity
1.5 mmol
Type
reactant
Smiles
Name
Quantity
326 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Name
Quantity
139 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
132 μL
Type
reactant
Smiles
C1(CCCCCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC1CCCCCCC1
Name
Type
product
Smiles
C1=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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